molecular formula C21H27BrN4O2 B11444458 Octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11444458
M. Wt: 447.4 g/mol
InChI Key: HYFINDSUFXJXER-UHFFFAOYSA-N
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Description

OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a bromophenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The triazolopyrimidine core can participate in condensation reactions with various aldehydes and ketones to form new derivatives.

Scientific Research Applications

OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as CDK2, which plays a crucial role in cell cycle regulation . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H27BrN4O2

Molecular Weight

447.4 g/mol

IUPAC Name

octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H27BrN4O2/c1-3-4-5-6-7-8-13-28-20(27)18-15(2)25-21-23-14-24-26(21)19(18)16-9-11-17(22)12-10-16/h9-12,14,19H,3-8,13H2,1-2H3,(H,23,24,25)

InChI Key

HYFINDSUFXJXER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Br)C

Origin of Product

United States

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